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molecular formula C9H12N2O B1283827 2-Amino-N,3-dimethylbenzamide CAS No. 870997-57-2

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827
M. Wt: 164.2 g/mol
InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049029B2

Procedure details

A 1000-mL flask equipped with a mechanical stirrer, thermocouple, condenser and Teflon® fluoropolymer tubing ( 1/16″ (0.16 cm) I.D.×⅛″ (0.32 cm) O.D.) (positioned such that the end of the tubing was submerged below the surface of the reaction mixture) was charged with acetic acid (226 mL). A solution of aqueous sodium hydroxide (50%, 25 g) in water (85 g) was added over 15 minutes, and then 2-amino-N,3-dimethylbenzamide (50 g, 0.305 mol) (see PCT Publication WO 2006/062978 for a method of preparation) was added and the mixture was heated to 55° C. A two-necked 200-mL flask fitted on one neck with Teflon® tubing was charged with liquid bromine (50.1 g), and then the other neck was connected to the Teflon® tubing in the 1000-mL flask. Nitrogen gas was flowed through the Teflon® tubing below the surface of the liquid bromine at a rate of about 0.012 m3 (0.4 cu ft) per h for 2.5 h, during which time all of the liquid bromine evaporated and the bromine vapor entrained in the nitrogen gas flowed out of the two-necked 200-mL flask and entered the reaction mixture through the Teflon® tubing in the 1000-mL flask. The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes thereafter, and then cooled to 45° C. and stirred overnight. A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute. After about 10% of the total volume of the sodium hydroxide solution had been added, the addition was stopped and the reaction mixture was stirred at 45° C. for 1 h. After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute. After the addition was complete, the reaction mixture was stirred for 30 minutes at 45° C., and then cooled to 10° C. and stirred for 1 h. The mixture was filtered and the solid collected was washed with methanol (130 mL) and water (260 mL), and then dried to a constant weight in a vacuum-oven at 45° C. to give the title compound as a solid (67 g, 99.4 area % purity by HPLC, 89.7% yield) melting at 133-135° C.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fluoropolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
226 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
85 g
Type
solvent
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
50.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
89.7%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[OH-].[Na+].[NH2:7][C:8]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([NH:12][CH3:13])=[O:11].[Br:19]Br>O>[NH2:7][C:8]1[C:17]([CH3:18])=[CH:16][C:15]([Br:19])=[CH:14][C:9]=1[C:10]([NH:12][CH3:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
fluoropolymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
226 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
85 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Step Seven
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
50.1 g
Type
reactant
Smiles
BrBr
Step Nine
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000-mL flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
for a method of preparation)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
all of the liquid bromine evaporated
ADDITION
Type
ADDITION
Details
The reaction temperature was held at about 55° C. during the bromine vapor addition and for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 45° C.
ADDITION
Type
ADDITION
Details
A solution of aqueous sodium hydroxide (50%, 52 g) in water (88 mL) was added to the reaction mixture at a rate of 0.8 mL/minute
ADDITION
Type
ADDITION
Details
After about 10% of the total volume of the sodium hydroxide solution had been added
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 45° C. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
After 1 h the remaining sodium hydroxide solution was added at rate of 0.8 mL/minute
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes at 45° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
was washed with methanol (130 mL) and water (260 mL)
CUSTOM
Type
CUSTOM
Details
dried to a constant weight in a vacuum-oven at 45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 89.7%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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